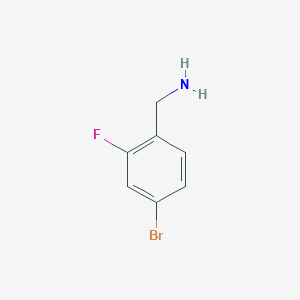

4-Bromo-2-fluorobenzylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTFBWCBGIZCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396192 | |

| Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112734-22-2 | |

| Record name | 4-Bromo-2-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluorobenzylamine synthesis protocols

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzylamine

For researchers, scientists, and professionals in drug development, this compound is a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthesis protocols for this compound, complete with experimental methodologies, quantitative data, and a visual representation of a key synthetic pathway.

Core Synthesis Routes

The synthesis of this compound is most commonly achieved through two principal routes: the reduction of 4-bromo-2-fluorobenzonitrile and the reductive amination of 4-bromo-2-fluorobenzaldehyde, often proceeding through an oxime intermediate. Both methods offer viable pathways to the desired product, with the choice of route often depending on the availability of starting materials and desired scale.

Route 1: Reduction of 4-Bromo-2-fluorobenzonitrile

This method involves the reduction of the nitrile group of 4-bromo-2-fluorobenzonitrile to a primary amine. A common and effective reducing agent for this transformation is a borane tetrahydrofuran complex.

Experimental Protocol

A general procedure for the synthesis of (4-bromo-2-fluorophenyl)methanamine from 4-bromo-2-fluorobenzonitrile is as follows[1]:

-

Dissolve 4-bromo-2-fluorobenzonitrile (5.00 mmol) in tetrahydrofuran (THF, 30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (15.0 mL) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 20 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 16 hours.

-

Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol (30 mL).

-

Concentrate the solution under reduced pressure to remove the solvents.

-

Partition the residue between 1 M aqueous sodium hydroxide (NaOH) and ethyl acetate (EtOAc).

-

Separate the organic layer and process it to obtain (4-bromo-2-fluorophenyl)methanamine as a yellow oil[1].

Quantitative Data

| Reagent/Parameter | Value | Reference |

| 4-Bromo-2-fluorobenzonitrile | 5.00 mmol | [1] |

| Tetrahydrofuran (THF) | 30 mL | [1] |

| Borane THF complex (1M) | 15.0 mL | [1] |

| Reaction Temperature | 0°C to Room Temp. | [1] |

| Reaction Time | 16 hours | [1] |

| Product Form | Yellow Oil | [1] |

Synthesis Workflow

Route 2: Reductive Amination of 4-Bromo-2-fluorobenzaldehyde via Oxime Formation

This two-step process begins with the oximation of 4-bromo-2-fluorobenzaldehyde, followed by the hydrogenation of the resulting benzaldoxime to the target benzylamine. This method is noted for its potential for high yield and selectivity[2][3].

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldoxime

While a specific protocol for the 4-bromo-2-fluoro derivative is not detailed, a general procedure for a similar compound, 4-bromobenzaldehyde, can be adapted[2][3]:

-

Mix 4-bromo-2-fluorobenzaldehyde with water in a round-bottomed flask.

-

Heat the mixture to approximately 70°C until the aldehyde melts completely.

-

In a separate flask, dissolve hydroxylamine hydrochloride in water.

-

Slowly add a pre-cooled solution of sodium hydroxide to the hydroxylamine hydrochloride solution while stirring.

-

Add the resulting hydroxylamine solution to the aldehyde mixture.

-

Maintain the reaction mixture at 70°C with stirring for about 3 hours, monitoring for completion by a suitable method (e.g., GC analysis).

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by vacuum filtration and dry it in a vacuum oven.

Step 2: Hydrogenation of 4-Bromo-2-fluorobenzaldoxime

The halogenated benzaldoxime is then hydrogenated under anhydrous conditions.

-

Conduct the hydrogenation of the 4-bromo-2-fluorobenzaldoxime in a reaction mixture comprising an organic solvent, such as absolute ethanol, and an acid, like hydrogen chloride[2].

-

Use a non-palladium noble metal or a base metal catalyst, with platinum-on-carbon (Pt/C) being a preferred option[2][3].

-

Perform the reaction under a hydrogen atmosphere until the starting material is consumed.

-

Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture.

Quantitative Data

| Reagent/Parameter | Value | Reference |

| Step 1: Oximation | ||

| Starting Material | 4-Bromo-2-fluorobenzaldehyde | [2] |

| Reagents | Hydroxylamine hydrochloride, Sodium hydroxide | [2][3] |

| Solvent | Water | [2] |

| Temperature | 70°C | [2] |

| Reaction Time | ~3 hours | [2] |

| Step 2: Hydrogenation | ||

| Starting Material | 4-Bromo-2-fluorobenzaldoxime | [2] |

| Catalyst | Platinum-on-carbon (Pt/C) | [3] |

| Solvent System | Absolute ethanol, Hydrogen chloride | [2] |

| Yield | Potentially >70% | [2][3] |

| Selectivity | Potentially >80% | [2][3] |

Logical Relationship Diagram

Precursor Synthesis

The availability of the starting materials, 4-bromo-2-fluorobenzonitrile and 4-bromo-2-fluorobenzaldehyde, is a key consideration. These can be synthesized from more readily available precursors. For instance, 4-bromo-2-fluorobenzoic acid is a common precursor.

Synthesis of 4-Bromo-2-fluorobenzoic Acid

One method involves the oxidation of 2-fluoro-4-bromotoluene[4].

-

Method 1: Oxidation of 2-fluoro-4-bromotoluene using potassium permanganate in a pyridine/water mixture at 90°C can yield 4-bromo-2-fluorobenzoic acid[5].

-

Method 2: A greener approach involves the oxidation of 2-fluoro-4-bromotoluene with oxygen in the presence of a cobalt(II) acetate and sodium bromide catalyst system in acetic acid at 130°C, with reported yields of 88%[4].

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for further details and safety information before undertaking any experimental work.

References

- 1. This compound | 112734-22-2 [chemicalbook.com]

- 2. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 3. 4-Bromobenzylamine | 3959-07-7 | Benchchem [benchchem.com]

- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

Physicochemical properties of 4-Bromo-2-fluorobenzylamine

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorobenzylamine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for this compound, a key intermediate in pharmaceutical research and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a substituted benzylamine derivative. The presence of bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | (4-bromo-2-fluorophenyl)methanamine[1][2] |

| CAS Number | 112734-22-2[1][2][3] |

| Molecular Formula | C₇H₇BrFN[1][2][4] |

| SMILES | NCC1=C(F)C=C(Br)C=C1[4] |

| InChI Key | RLTFBWCBGIZCDQ-UHFFFAOYSA-N[1][2][4] |

| Synonyms | (4-bromo-2-fluorophenyl)methanamine, 2-fluoro-4-bromobenzylamine[1][2] |

Physicochemical Properties

The compound is typically a liquid at room temperature, with a color ranging from clear and colorless to light yellow.[3][4][5] Its properties are summarized in the table below. Note that some values are predicted based on computational models.

| Property | Value |

| Molecular Weight | 204.04 g/mol [1][2] |

| Appearance | Clear colorless to light yellow liquid[3][4][5] |

| Density | 1.571 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | 8.43 ± 0.10 (Predicted)[3][5] |

| Refractive Index | 1.5630 to 1.5660 (at 20°C, 589 nm)[4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C[3][5] |

Note: The hydrochloride salt of this compound has a melting point of 250-254 °C and is soluble.[6]

Synthesis Protocol

A common experimental method for the synthesis of this compound involves the reduction of 4-bromo-2-fluorobenzonitrile.[3]

Experimental Methodology

Materials:

-

4-bromo-2-fluorobenzonitrile (5.00 mmol)

-

Tetrahydrofuran (THF, 30 mL)

-

Borane tetrahydrofuran complex (1 M solution in THF, 15.0 mL)

-

Methanol (MeOH, 30 mL)

-

1 M aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve 4-bromo-2-fluorobenzonitrile in THF (30 mL) in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 1 M solution of borane tetrahydrofuran complex (15.0 mL) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 20 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for 16 hours.

-

Upon reaction completion, quench the reaction by slowly adding methanol (30 mL) dropwise.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Partition the resulting residue between 1 M aqueous sodium hydroxide and ethyl acetate for extraction.

-

Separate the organic layer and process it to yield (4-bromo-2-fluorophenyl)methylamine as a yellow oil.[3]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

While a full spectrum analysis is beyond the scope of this guide, typical characterization data is available. For instance, ¹H NMR data for the synthesized product in CDCl₃ shows characteristic peaks at δ 7.42-7.27 (m, 1H), 7.25-7.16 (m, 2H), and 3.65 (t, J = 6.6 Hz, 2H).[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H319: Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Caption: GHS Hazard relationships for this compound.

Applications in Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a building block in drug design and development. Its unique substitution pattern allows for diverse chemical modifications, making it a versatile reagent in the creation of novel molecules with potential therapeutic applications.

References

- 1. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 112734-22-2 [chemicalbook.com]

- 4. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound CAS#: 112734-22-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Bromo-2-fluorobenzylamine, a key intermediate in various synthetic applications. This document outlines the key physicochemical properties, detailed analytical methodologies, and spectroscopic data essential for its identification and quality control.

Physicochemical Properties

This compound is a substituted benzylamine with the molecular formula C₇H₇BrFN. The hydrochloride salt is a common form of this compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrFN | --INVALID-LINK-- |

| Molecular Weight | 204.04 g/mol | --INVALID-LINK-- |

| Appearance | Yellow oil | ChemicalBook |

| Boiling Point | 280.8°C at 760 mmHg (for hydrochloride) | ChemBK |

| Melting Point | 250-254 °C (for hydrochloride) | ChemBK |

Synthesis and Purification

A common synthetic route to this compound involves the reduction of 4-bromo-2-fluorobenzonitrile.

Experimental Protocol: Synthesis from 4-bromo-2-fluorobenzonitrile

-

Reaction Setup : 4-bromo-2-fluorobenzonitrile (5.00 mmol) is dissolved in tetrahydrofuran (THF, 30 mL) in a reaction vessel and the solution is cooled to 0°C.

-

Reduction : A solution of borane tetrahydrofuran complex (1 M solution in THF, 15.0 mL) is added slowly and dropwise with stirring.

-

Reaction Progression : The reaction mixture is stirred at 0°C for 20 minutes, then warmed to room temperature and stirred for an additional 16 hours.

-

Quenching : Upon completion of the reaction, methanol (30 mL) is added slowly and dropwise to quench the reaction.

-

Workup : The solution is concentrated under reduced pressure. The resulting residue is extracted by partitioning with 1 M aqueous sodium hydroxide (NaOH) and ethyl acetate (EtOAc).

-

Isolation : The organic layer is separated and post-processed to yield (4-bromo-2-fluorophenyl)methylamine as a yellow oil.

Structural Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42-7.27 | m | 1H | Aromatic CH |

| 7.25-7.16 | m | 2H | Aromatic CH |

| 3.65 | t | 2H | -CH₂- |

Reference: ChemicalBook. Solvent: CDCl₃, Frequency: 400 MHz.

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretch (two bands for primary amine) | -NH₂ |

| 3100-3000 | C-H stretch (aromatic) | Ar-H |

| 2960-2850 | C-H stretch (aliphatic) | -CH₂- |

| 1620-1580 | N-H bend | -NH₂ |

| 1600-1450 | C=C stretch (in-ring) | Aromatic Ring |

| 1250-1000 | C-N stretch | Aryl-amine |

| 1250-1100 | C-F stretch | Aryl-fluoride |

| 1070-1030 | C-Br stretch | Aryl-bromide |

-

Sample Preparation : As this compound is an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum : Record a background spectrum of the clean salt plates.

-

Sample Spectrum : Place a small drop of the sample on one plate and press the second plate on top to create a thin, uniform film.

-

Data Acquisition : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of the amino group, the bromine atom, and cleavage of the benzyl C-C bond.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation : Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The oven temperature program should be optimized to ensure good separation.

-

Ionization : Use electron ionization (EI) at 70 eV to fragment the eluted compound.

-

Mass Analysis : Scan a mass range of m/z 40-550 to detect the molecular ion and fragment ions.

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Characterization of 4-Bromo-2-fluorobenzylamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-fluorobenzylamine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its structural and electronic properties is crucial for its application in the synthesis of novel therapeutic agents. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This guide presents available and predicted spectroscopic data, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound. While experimental ¹H NMR data is available, ¹³C NMR, IR, and MS data are largely predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42-7.27 | m | 1H | Aromatic H |

| 7.25-7.16 | m | 2H | Aromatic H |

| 3.65 | t, J = 6.6 Hz | 2H | -CH₂- |

| 1.5 (Predicted) | br s | 2H | -NH₂ |

¹³C NMR Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 162-159 (d, ¹JCF) | C-F |

| 140-138 (d) | C-CH₂NH₂ |

| 132-130 | C-H |

| 128-126 (d) | C-H |

| 120-118 (d) | C-Br |

| 115-113 (d, ²JCF) | C-H |

| 45-40 | -CH₂- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 1620-1580 | Strong | C=C Stretch (Aromatic) |

| 1500-1450 | Strong | N-H Bend (Amine) |

| 1250-1200 | Strong | C-F Stretch |

| 1100-1000 | Strong | C-N Stretch |

| 850-750 | Strong | C-H Bend (Aromatic) |

| 700-600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Predicted MS Data

| m/z | Relative Intensity | Assignment |

| 203/205 | High | [M]⁺ (Molecular Ion, Bromine Isotopes) |

| 186/188 | Medium | [M-NH₂]⁺ |

| 124 | High | [M-Br]⁺ |

| 109 | Medium | [C₇H₅F]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

FT-IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method): Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[2]

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr).[2] Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a volatile organic solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[3] Ensure the sample is free of inorganic salts, which can interfere with the ionization process.[3]

-

Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. The sample is ionized using an appropriate technique, such as ESI.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the molecular ion and bromine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: (4-Bromo-2-fluorophenyl)methanamine (CAS 112734-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-fluorophenyl)methanamine, also known as 4-Bromo-2-fluorobenzylamine, is a substituted benzylamine derivative.[1][2] Its chemical structure, featuring a bromine and a fluorine atom on the phenyl ring, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, safety information, and its role as a synthetic intermediate in the development of potentially biologically active compounds. While direct biological activity data for this compound is limited, its application in the synthesis of molecules with therapeutic potential underscores its importance in medicinal chemistry and drug discovery.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of (4-Bromo-2-fluorophenyl)methanamine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 112734-22-2 | [5] |

| IUPAC Name | (4-bromo-2-fluorophenyl)methanamine | [5] |

| Synonyms | This compound | [1] |

| Molecular Formula | C₇H₇BrFN | [5] |

| Molecular Weight | 204.04 g/mol | [5] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Boiling Point | 244.5±25.0 °C (Predicted) | [1] |

| Density | 1.571±0.06 g/cm³ (Predicted) | [1] |

| pKa | 8.43±0.10 (Predicted) | [1] |

| SMILES | C1=CC(=C(C=C1Br)F)CN | [2] |

| InChIKey | RLTFBWCBGIZCDQ-UHFFFAOYSA-N | [1] |

Synthesis

(4-Bromo-2-fluorophenyl)methanamine can be synthesized from 4-bromo-2-fluorobenzonitrile. A general experimental protocol is described below.

Experimental Protocol: Synthesis from 4-bromo-2-fluorobenzonitrile[1]

Reagents and Materials:

-

4-bromo-2-fluorobenzonitrile

-

Borane tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Standard laboratory glassware and stirring apparatus

-

Ice bath

Procedure:

-

Dissolve 4-bromo-2-fluorobenzonitrile (1.0 equivalent) in tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (3.0 equivalents) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for 20 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

-

Upon reaction completion, quench the reaction by the slow, dropwise addition of methanol.

-

Concentrate the solution under reduced pressure.

-

Partition the residue between 1 M aqueous sodium hydroxide and ethyl acetate.

-

Separate the organic layer, and process it to isolate the (4-bromo-2-fluorophenyl)methanamine product.

Biological Activity and Applications in Drug Discovery

As of the current literature, there are no comprehensive studies detailing the specific biological activities or the mechanism of action of (4-Bromo-2-fluorophenyl)methanamine itself. Its primary significance in the life sciences lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Use as a Synthetic Intermediate

The chemical structure of (4-Bromo-2-fluorophenyl)methanamine provides reactive sites that allow for its incorporation into larger molecular scaffolds. It is utilized in the synthesis of various heterocyclic compounds, which are a cornerstone of many drug discovery programs.

One notable application is in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This compound serves as an important intermediate for a range of biologically active molecules, including potential anticancer agents.[3]

Safety and Handling

(4-Bromo-2-fluorophenyl)methanamine is a chemical that requires careful handling due to its potential hazards. The following information is a summary of the available safety data.

Hazard Identification[5]

-

GHS Pictograms:

-

Corrosion

-

Acute toxicity (oral, dermal)

-

-

GHS Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H319: Causes serious eye irritation.

-

Precautionary Measures and Personal Protective Equipment (PPE)

When handling (4-Bromo-2-fluorophenyl)methanamine, it is crucial to use appropriate personal protective equipment and follow safe laboratory practices.

| Precautionary Measure | Details |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear compatible chemical-resistant gloves. |

| Body Protection | Wear a lab coat or other protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

Conclusion

(4-Bromo-2-fluorophenyl)methanamine (CAS 112734-22-2) is a key chemical intermediate with significant applications in the synthesis of potentially bioactive molecules. While direct biological data on this compound is not currently available, its role as a building block in drug discovery and medicinal chemistry is well-established. Researchers and scientists working with this compound should be knowledgeable of its physicochemical properties and adhere to the recommended safety and handling procedures to ensure its safe and effective use in the laboratory. Further research into the biological effects of this compound and its derivatives could unveil new therapeutic avenues.

References

- 1. This compound | 112734-22-2 [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound (144344-07-4) at Nordmann - nordmann.global [nordmann.global]

- 5. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzylamine from 4-Bromo-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-bromo-2-fluorobenzylamine, a valuable building block in pharmaceutical and agrochemical research, from its nitrile precursor, 4-bromo-2-fluorobenzonitrile. This document details various reduction methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathway and experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The conversion of the cyano group in 4-bromo-2-fluorobenzonitrile to a primary amine is a critical transformation that can be achieved through several reductive methods. The choice of method often depends on factors such as substrate tolerance to reaction conditions, desired yield and purity, scalability, and safety considerations. This guide explores three primary methods for this reduction: borane-mediated reduction, reduction with lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.

Overview of Synthetic Pathways

The primary transformation discussed in this guide is the reduction of a nitrile to a primary amine. This can be represented by the following general chemical equation:

In the context of this guide, the specific reaction is:

This conversion involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The following sections will delve into the specifics of different reagents and catalysts used to achieve this transformation.

Comparative Data of Reduction Methods

The selection of a suitable reduction method is a critical step in process development. The following table summarizes the quantitative data associated with different approaches for the synthesis of this compound.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Borane-mediated Reduction | BH₃·SMe₂ / HBpin | Not specified | 60 | 18 | ~62 | >95 | [1] |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | 0 to RT | 1-4 | 70-90 | >98 | General |

| Catalytic Hydrogenation | Raney Nickel / H₂ | Methanol, Ethanol | RT to 50 | 2-24 | 60-85 | >97 | General |

| Catalytic Hydrogenation | Pd/C / H₂ | Ethanol, Acetic Acid | RT to 60 | 4-18 | 65-90 | >98 | General |

Note: "General" refers to typical conditions for this type of reaction, as specific data for this exact substrate was not found in the cited literature. Yields and purities are estimates based on similar reactions and should be optimized for specific laboratory conditions.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods.

Method 1: Borane-Mediated Reduction

This method utilizes a borane catalyst for the hydroboration of the nitrile.[1]

Reagents and Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Pinacolborane (HBpin)

-

Borane dimethyl sulfide complex (H₃B·SMe₂)

-

Anhydrous solvent (e.g., THF or Dichloromethane)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (NaOH) solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry, inert-atmosphere flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq).

-

Add the anhydrous solvent, followed by pinacolborane (3.5 eq).

-

Add the borane dimethyl sulfide complex (10 mol %) to the mixture.

-

Heat the reaction mixture to 60°C and stir for 18 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of a hydrochloric acid solution.

-

Basify the aqueous layer with a sodium hydroxide solution until a pH of >12 is reached.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain this compound.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[2][3]

Reagents and Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or a similar quenching agent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and mechanical stirrer

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Method 3: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles.

Reagents and Materials:

-

4-Bromo-2-fluorobenzonitrile

-

Raney Nickel (slurry in water)

-

Methanol or Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas source

-

Parr shaker or similar hydrogenation apparatus

-

Filter aid (e.g., Celite)

Procedure:

-

In a hydrogenation vessel, add a slurry of Raney Nickel in methanol or ethanol.

-

Add 4-bromo-2-fluorobenzonitrile.

-

If desired, add a small amount of ammonia to the reaction mixture.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-500 psi) and agitate the mixture at room temperature or with gentle heating (up to 50°C) for 2-24 hours.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain this compound.

Visualizations

The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the reduction of 4-bromo-2-fluorobenzonitrile.

Caption: General two-step reduction pathway from nitrile to amine.

Caption: A typical experimental workflow for the synthesis.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere.

-

Borane Reagents: Borane complexes are flammable and can be toxic. They should be handled in a well-ventilated fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be performed in specialized equipment by trained personnel. Raney Nickel is pyrophoric when dry and should be handled as a slurry.

-

4-Bromo-2-fluorobenzonitrile: This compound may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

The synthesis of this compound from 4-bromo-2-fluorobenzonitrile can be effectively achieved through various reduction methods. The choice of the specific protocol will depend on the scale of the reaction, available equipment, and the desired purity of the final product. For laboratory-scale synthesis, LiAlH₄ offers high yields and purity. For larger-scale industrial applications, catalytic hydrogenation is often preferred due to its cost-effectiveness and reduced waste generation. The borane-mediated method provides a good alternative with high chemoselectivity. It is imperative for researchers to carefully consider the safety and handling requirements of each reagent and procedure.

References

The Strategic Role of 4-Bromo-2-fluorobenzylamine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 23, 2025 – 4-Bromo-2-fluorobenzylamine has emerged as a pivotal precursor in the field of organic synthesis, particularly in the development of novel therapeutics. Its unique structural features, combining a reactive benzylamine moiety with the electronic influence of bromine and fluorine substituents, make it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth analysis of its chemical properties, key synthetic applications, and detailed experimental protocols for its use in the synthesis of high-value compounds, including kinase inhibitors.

Physicochemical Properties and Handling

This compound is a clear, colorless to light yellow liquid.[1] Key physicochemical data for the compound and its hydrochloride salt are summarized in the table below. Proper handling is crucial, as it is classified as a corrosive material that can cause severe skin burns and eye damage.[2] It should be stored under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]

| Property | This compound | This compound hydrochloride |

| CAS Number | 112734-22-2[2] | 147181-08-6[4] |

| Molecular Formula | C₇H₇BrFN[2] | C₇H₇BrFN·HCl[4] |

| Molecular Weight | 204.04 g/mol [2] | 240.50 g/mol [4] |

| Appearance | Clear colorless to light yellow liquid[1] | Solid |

| Melting Point | Not available | 250-254 °C[5] |

| Boiling Point | Not available | 280.8 °C at 760 mmHg[5] |

| Refractive Index | 1.5630 to 1.5660 (20°C, 589 nm)[1] | Not available |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 4-bromo-2-fluorobenzonitrile.

Experimental Protocol: Reduction of 4-bromo-2-fluorobenzonitrile[6]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via reduction.

-

Materials:

-

4-bromo-2-fluorobenzonitrile (5.00 mmol)

-

Borane tetrahydrofuran complex (1 M solution in THF, 15.0 mL)

-

Tetrahydrofuran (THF), anhydrous (30 mL)

-

Methanol (MeOH)

-

1 M aqueous sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Dissolve 4-bromo-2-fluorobenzonitrile in anhydrous THF (30 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the borane tetrahydrofuran complex solution dropwise with stirring.

-

Continue stirring at 0°C for 20 minutes, then allow the mixture to warm to room temperature and stir for 16 hours.

-

After the reaction is complete, quench by the slow dropwise addition of methanol (30 mL).

-

Concentrate the solution under reduced pressure.

-

Partition the residue between 1 M aqueous NaOH and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-bromo-2-fluorophenyl)methylamine as a yellow oil.

-

-

Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.42-7.27 (m, 1H), 7.25-7.16 (m, 2H), 3.65 (t, J = 6.6 Hz, 2H).[6]

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the bromo and fluoro substituents on the benzylamine core allows for its use in a variety of coupling and bond-forming reactions, making it a valuable precursor for pharmacologically active molecules, particularly in the synthesis of kinase inhibitors.

Precursor to MEK Inhibitors (e.g., Trametinib Analogs)

This compound is a key structural motif in MEK inhibitors like Trametinib. The synthesis typically involves the reaction of the corresponding aniline (4-bromo-2-fluoroaniline) with a pyrimidinedione core. 4-Bromo-2-fluoroaniline can be readily synthesized from 4-bromo-2-fluoro-1-nitrobenzene.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoroaniline [7]

-

Materials:

-

4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol)

-

Iron powder (12.7 g, 230 mmol)

-

Ammonium chloride (NH₄Cl) (24.3 g, 455 mmol)

-

Ethanol (EtOH) (50 mL)

-

Water (20 mL)

-

-

Procedure:

-

To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene in ethanol and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to 90°C and stir for 2 hours.

-

Filter the hot reaction mixture over Celite and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography to afford 4-bromo-2-fluoroaniline.

-

The resulting 4-bromo-2-fluoroaniline can then be used in a nucleophilic aromatic substitution reaction, a key step in the synthesis of Trametinib and its analogs.[8]

Key Synthetic Transformations of this compound

Caption: Major reaction pathways for this compound.

Synthesis of Heterocyclic Scaffolds

The dual functionality of this compound (a nucleophilic amine and an aryl bromide suitable for cross-coupling) makes it an excellent starting material for the synthesis of various heterocyclic systems, such as quinazolines and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[1][9][10]

General Protocol for N-Alkylation via Reductive Amination [11][12]

-

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.1-1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent under an inert atmosphere.

-

Add the aldehyde or ketone and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by flash column chromatography.

-

General Protocol for Suzuki-Miyaura Coupling [13][14]

-

Materials:

-

This compound (or a protected derivative) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine the benzylamine derivative, arylboronic acid, and base.

-

Add the degassed solvent system followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100°C and stir for 8-16 hours.

-

After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography.

-

Role in Targeting Cellular Signaling Pathways

Molecules synthesized from this compound, such as Trametinib, are potent inhibitors of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

The MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[10] Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, promoting uncontrolled cell growth. MEK inhibitors, often containing the 4-bromo-2-fluorophenylamino moiety, are allosteric inhibitors that bind to and inactivate MEK1/2, thereby blocking downstream signaling to ERK and inhibiting cancer cell proliferation.

Simplified MEK/ERK Signaling Pathway and Point of Inhibition

Caption: Inhibition of the MEK/ERK pathway by Trametinib-like molecules.

Similarly, BRAF inhibitors often feature related structural motifs. These drugs target mutated BRAF proteins, preventing the aberrant signaling that drives cancers like melanoma.[9][13]

Conclusion

This compound is a high-value precursor in organic synthesis, offering a versatile platform for the creation of complex and biologically active molecules. Its utility is particularly evident in the synthesis of targeted cancer therapeutics, such as MEK and BRAF inhibitors. The reaction protocols and pathways detailed in this guide underscore its strategic importance for researchers and professionals in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Bromo-2-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzylamine is a versatile building block in medicinal chemistry and organic synthesis. The reactivity of its primary amine group is of paramount importance for the construction of more complex molecular architectures. This guide provides a detailed analysis of the electronic and steric factors influencing the nucleophilicity and basicity of the amine functionality. It further outlines key synthetic transformations, including N-acylation, N-sulfonylation, N-alkylation, reductive amination, and palladium-catalyzed C-N cross-coupling reactions. Experimental protocols and quantitative data are provided to aid in the practical application of this reagent.

Introduction

The chemical behavior of this compound is largely dictated by the interplay of the electronic effects of the substituents on the phenyl ring and the inherent nucleophilicity of the primary amine. The electron-withdrawing nature of the bromine and fluorine atoms significantly influences the electron density on the nitrogen atom, thereby modulating its basicity and reactivity in various chemical transformations. Understanding these substituent effects is crucial for predicting reaction outcomes and optimizing conditions for the synthesis of novel compounds.

Physicochemical and Reactivity Parameters

The reactivity of the amine group in this compound is influenced by the electronic properties of the substituents on the aromatic ring. These effects can be quantified using parameters such as pKa and Hammett substituent constants.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇BrFN | --INVALID-LINK-- |

| Molecular Weight | 204.04 g/mol | --INVALID-LINK-- |

| Predicted pKa | 8.43 ± 0.10 | --INVALID-LINK-- |

| Hammett Constant (σp) for 4-Bromo | +0.23 | [1] |

| Hammett Constant (σo) for 2-Fluoro | (Not directly available, but generally electron-withdrawing) | N/A |

Note: The pKa value is a predicted value and should be considered as an estimate. The Hammett constants indicate that the 4-bromo substituent is electron-withdrawing. The 2-fluoro substituent is also electron-withdrawing due to its high electronegativity. The combined effect of these two halogen substituents is a decrease in the electron density of the aromatic ring and, consequently, a reduction in the basicity of the benzylamine nitrogen compared to the unsubstituted benzylamine (pKa ≈ 9.34).[2][3] This reduced basicity also implies a lower nucleophilicity, which will affect the rates of its reactions with electrophiles.

Key Reactions of the Amine Group

The primary amine group of this compound is a versatile functional handle that participates in a wide array of organic transformations.

N-Acylation: Amide Bond Formation

The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides readily forms stable amide bonds. This reaction is fundamental in the synthesis of a vast number of biologically active molecules.[4][5]

N-Sulfonylation: Sulfonamide Synthesis

Reacting this compound with sulfonyl chlorides in the presence of a base yields sulfonamides, a critical functional group in many pharmaceutical agents.[6][7]

N-Alkylation

The amine group can be alkylated using alkyl halides. However, direct alkylation can lead to over-alkylation, yielding a mixture of secondary, tertiary amines, and even quaternary ammonium salts.[8] Reductive amination is often a preferred method for controlled mono-alkylation.

Reductive Amination

A highly effective method for forming secondary or tertiary amines is reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[9][10][11] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Buchwald-Hartwig Amination

The bromine atom on the aromatic ring allows for participation in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][12][13] In this context, this compound can act as the amine coupling partner with an aryl halide or triflate. Alternatively, the bromine atom of the molecule itself can be substituted by another amine.

Experimental Protocols

General Protocol for N-Acylation

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a suitable base, like triethylamine or pyridine (1.1-1.5 eq.), to the solution and stir for 10-15 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.0-1.2 eq.) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Reductive Amination

-

Reaction Setup: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane or THF), add acetic acid (catalytic amount).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[11]

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is well-defined by the electronic properties of its substituents. The electron-withdrawing halogens decrease the basicity and nucleophilicity of the amine group, a factor that must be considered when planning synthetic routes. Nevertheless, the amine readily undergoes a variety of essential transformations, including amide and sulfonamide formation, and reductive amination. The presence of the bromine atom also provides a handle for further functionalization via cross-coupling reactions, making this compound a versatile platform for the synthesis of diverse and complex molecules in drug discovery and materials science.

References

- 1. web.viu.ca [web.viu.ca]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Hammett substituent constants [stenutz.eu]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

- 10. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 11. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of 4-Bromo-2-fluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2-fluorobenzylamine. The information herein is collated from publicly available data and established scientific principles for stability testing of chemical compounds. This document is intended to serve as a practical resource for ensuring the integrity and shelf-life of this compound in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate stability studies and storage protocols.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 112734-22-2 | N/A |

| Molecular Formula | C₇H₇BrFN | N/A |

| Molecular Weight | 204.04 g/mol | N/A |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Purity | ≥97.5% (GC) | [1] |

| Refractive Index | 1.5630 to 1.5660 (at 20°C) | [1] |

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and maintain the purity of this compound. The following recommendations are based on general safety data sheets for this and structurally similar compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Benzylamines can be sensitive to carbon dioxide and oxidation. An inert atmosphere prevents reactions with atmospheric components. |

| Container | Keep in a tightly sealed, original container. | Prevents contamination and exposure to moisture and air. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | Avoids chemical reactions that could degrade the compound. |

| Light Exposure | Store in a light-resistant container or in the dark. | While specific photostability data is unavailable, many aromatic compounds are light-sensitive. |

Stability-Indicating Experimental Protocols

To definitively determine the stability of this compound, a comprehensive stability-indicating study should be performed. This involves subjecting the compound to a variety of stress conditions (forced degradation) to identify potential degradation products and pathways, as well as a long-term stability study under recommended storage conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop a stability-indicating analytical method.

Objective: To identify likely degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Long-Term Stability Study

Objective: To evaluate the stability of this compound under the recommended storage conditions over an extended period.

Methodology:

-

Sample Storage: Store multiple batches of this compound in its final packaging under the recommended storage conditions (e.g., 2-8°C and room temperature).

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Recommended HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Visualization of Stability Testing Workflow

The following diagrams illustrate the logical flow of a comprehensive stability study for this compound.

Caption: Workflow for a comprehensive stability study.

Caption: Key recommended storage conditions.

Conclusion

While specific public data on the stability of this compound is limited, this guide provides a robust framework for its proper storage and for the design of a comprehensive stability study. Adherence to the recommended storage conditions is paramount for maintaining the quality and integrity of this compound. For critical applications, it is strongly advised that a formal stability study, as outlined in this guide, be conducted to establish a definitive shelf-life and to identify any potential degradation products.

References

An In-depth Technical Guide to 4-Bromo-2-fluorobenzylamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzylamine, a key building block in medicinal chemistry. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and provides an exemplary experimental protocol for its synthesis. A significant application of this compound in the development of kinase inhibitors is highlighted, with a focus on the synthesis of precursors for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Commercial Availability and Suppliers

This compound and its hydrochloride salt are readily available from a range of chemical suppliers. The following table summarizes a selection of vendors, providing key information to aid in procurement for research and development purposes.

| Supplier | Product Name | CAS Number | Purity | Quantity/Form |

| Sigma-Aldrich | This compound | 112734-22-2 | - | - |

| Thermo Scientific Chemicals | This compound, 98% | 112734-22-2 | 98% | 5 g |

| BOC Sciences | This compound | 112734-22-2 | - | Research Chemical |

| J&K Scientific | This compound hydrochloride, min. 97% | 147181-08-6 | min. 97% | - |

| P&S Chemicals | This compound | 112734-22-2 | - | - |

| Shanghai FChemicals Technology Co.,Ltd. | This compound | 112734-22-2 | 98% | - |

| Hangzhou Hairui chemical co.,ltd | This compound | 112734-22-2 | 98% | - |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₇H₇BrFN |

| IUPAC Name | (4-bromo-2-fluorophenyl)methanamine |

| CAS Number | 112734-22-2 |

| Molecular Weight | 204.04 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

| Density | - |

| Solubility | - |

Role in Drug Discovery: Synthesis of EGFR Kinase Inhibitor Precursors

This compound serves as a crucial intermediate in the synthesis of complex organic molecules for drug discovery. A notable application is in the development of kinase inhibitors, which are a major class of targeted cancer therapies. Specifically, derivatives of this compound are used to synthesize scaffolds for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by targeted therapies.

Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step procedures. Below is a representative experimental protocol for the preparation of a key precursor, a halogenated primary amine, through the hydrogenation of a halogenated benzaldoxime. This method is adaptable for the synthesis of this compound.

Synthesis of Halogenated Benzaldoxime

-

Reaction Setup: In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, mix the corresponding halogenated benzaldehyde (e.g., 4-Bromo-2-fluorobenzaldehyde) (0.5 mol) with 200 ml of water.

-

Heating: Heat the mixture in an oil bath to approximately 70°C until the aldehyde melts completely.

-

Hydroxylamine Solution Preparation: In a separate 500 ml Erlenmeyer flask, dissolve 41.7 g (0.6 mol) of hydroxylamine hydrochloride in 200 ml of water with stirring.

-

Base Addition: Slowly add a pre-cooled solution of sodium hydroxide (24.0 g in 100 ml of water) to the hydroxylamine solution while stirring.

-

Oximation Reaction: Add the resulting hydroxylamine/NaOH solution to the heated aldehyde mixture. A white solid should precipitate within a few minutes.

-

Reaction Monitoring: Maintain the reaction mixture at 70°C with stirring for approximately 3 hours. Monitor the reaction completion using Gas Chromatography (GC) analysis.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Collect the desired oxime product by vacuum filtration as a white crystalline powder.

-

Drying: Dry the product in a vacuum oven at 80°C for 15 hours.

Hydrogenation of Halogenated Benzaldoxime to Halogenated Benzylamine

-

Catalyst and Solvent: In a suitable hydrogenation reactor, place the synthesized halogenated benzaldoxime. Add a suitable catalyst (e.g., a non-palladium noble metal or a base metal catalyst) and a solvent (e.g., absolute ethanol).

-

Acidification: Acidify the reaction mixture with an acid such as hydrogen chloride.

-

Hydrogenation: Subject the mixture to hydrogenation under appropriate pressure and temperature conditions until the reaction is complete.

-

Work-up and Isolation: Upon completion, filter the catalyst and remove the solvent under reduced pressure. The resulting crude product can be further purified by standard techniques such as distillation or crystallization to yield the desired halogenated benzylamine.

The following diagram illustrates a general workflow for the synthesis of a halogenated primary amine from a halogenated benzaldehyde.

Caption: General workflow for the synthesis of a halogenated primary amine.

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-2-fluorobenzylamine in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzylamine is a versatile chemical intermediate of significant interest in pharmaceutical research and development. Its unique structural features, including a reactive primary amine and a substituted phenyl ring bearing both bromine and fluorine atoms, make it a valuable building block for the synthesis of complex molecular architectures. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.

These application notes provide a detailed overview of the use of this compound in the synthesis of a key pharmaceutical intermediate, N-(4-bromo-2-fluorobenzyl)acrylamide. This intermediate is particularly relevant in the development of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action.

Application: Synthesis of N-(4-bromo-2-fluorobenzyl)acrylamide, a Precursor for Irreversible Kinase Inhibitors

A critical application of this compound is in the synthesis of N-(4-bromo-2-fluorobenzyl)acrylamide. The acrylamide group in this intermediate can function as a "warhead" that forms a covalent bond with nucleophilic residues, such as cysteine, in the active site of certain protein kinases.[1][2] This irreversible inhibition is a key feature of several successful anticancer drugs.[2]

The synthesized N-(4-bromo-2-fluorobenzyl)acrylamide can be further elaborated through palladium-catalyzed cross-coupling reactions at the bromine position to generate a diverse library of potent and selective kinase inhibitors. These inhibitors can target various signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromo-2-fluorobenzyl)acrylamide

This protocol details the N-acylation of this compound with acryloyl chloride to yield N-(4-bromo-2-fluorobenzyl)acrylamide.

Reaction Scheme:

(4-Bromo-2-fluorophenyl)methanamine + Acryloyl chloride → N-((4-Bromo-2-fluorophenyl)methyl)prop-2-enamide

Materials and Reagents:

-

This compound

-

Acryloyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine or diisopropylethylamine (1.1-1.5 eq) to the solution.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add acryloyl chloride (1.0-1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-